molecular formula C15H12IN3O2S B3310720 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-iodobenzamide CAS No. 946223-36-5

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-iodobenzamide

Cat. No.: B3310720
CAS No.: 946223-36-5
M. Wt: 425.2 g/mol
InChI Key: HXJGAPXCCCFDBI-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic scaffold known for diverse biological activities. Its structure features:

  • A thiazolo[3,2-a]pyrimidine core with 3,7-dimethyl and 5-oxo substituents.
  • A 4-iodobenzamide group at position 5.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJGAPXCCCFDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists. They have received considerable attention from both synthetic and medicinal chemists because of their wide range of biological activities. .

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-iodobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the thiazolopyrimidine core fused with a benzamide group. Its molecular formula is C15H12IN3O2SC_{15}H_{12}IN_3O_2S with a molecular weight of approximately 404.24 g/mol. The presence of iodine and the thiazolopyrimidine moiety contributes to its unique biological properties.

PropertyValue
Common NameThis compound
CAS NumberNot specified
Molecular Weight404.24 g/mol
Molecular FormulaC₁₅H₁₂I N₃ O₂ S

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazolopyrimidine Core : The initial step involves synthesizing the thiazolopyrimidine structure from available precursors.
  • Iodination : The introduction of iodine at the para position of the benzamide group is performed using iodinating agents.
  • Coupling Reaction : The final step is the coupling of the thiazolopyrimidine with the iodinated benzamide.

These reactions often require specific organic solvents and controlled conditions to maximize yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazolopyrimidine ring facilitates hydrogen bonding and π–π interactions, enhancing binding affinity and specificity to target proteins. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor signaling pathways critical for various physiological processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antibacterial Activity

Studies have shown that derivatives containing thiazolopyrimidine structures often possess significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar in structure have demonstrated MIC values as low as 50 μg/mL against Mycobacterium smegmatis, indicating potent antibacterial activity .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown promising results in inhibiting cell proliferation .

Anti-inflammatory Effects

Thiazolopyrimidine derivatives have been reported to exhibit anti-inflammatory activities:

  • Mechanistic Insights : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

  • Study on Antibacterial Activity :
    A recent study evaluated several thiazolopyrimidine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds with similar structures exhibited enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .
  • Antitumor Efficacy :
    In a study focused on cancer cell lines, this compound was tested for cytotoxic effects. Results indicated significant inhibition of cell growth at micromolar concentrations .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Activity :
    • Research indicates that compounds similar to N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-iodobenzamide exhibit inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-II. This inhibition can potentially lead to anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .
  • Anticancer Potential :
    • The thiazolo-pyrimidine structure has been associated with anticancer properties. Studies suggest that derivatives of this compound may induce apoptosis in cancer cells, thereby providing a pathway for the development of novel anticancer therapies .
  • Antimicrobial Activity :
    • Some studies have reported that similar thiazolo-pyrimidine derivatives possess antimicrobial properties. This opens avenues for their use in treating bacterial and fungal infections .

Case Studies

  • Inhibition of COX Enzymes :
    • A study demonstrated that thiazolo-pyrimidine derivatives effectively inhibited COX-II activity in vitro, leading to reduced inflammation in animal models. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity :
    • In vitro studies showed that certain derivatives could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .
  • Synergistic Effects with Other Drugs :
    • Research has indicated that combining this compound with conventional chemotherapy agents may enhance therapeutic efficacy while reducing side effects, suggesting a promising strategy for cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Their Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents (Position) Key Properties/Activities Reference
N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-iodobenzamide Thiazolo[3,2-a]pyrimidine 3,7-dimethyl; 5-oxo; 6-(4-iodobenzamide) High lipophilicity; potential antimicrobial
Ethyl 5-phenyl-7-methyl-2,3-dioxo-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 5-phenyl; 7-methyl; 6-ethyl ester Moderate solubility; hydrazone reactivity
6-Acetyl-2-arylhydrazone-thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine 6-acetyl; 2-arylhydrazone Strong hydrogen bonding; diastereoselective
N-(4-Methylbenzothiazol-2-yl)-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 6-(4-methylbenzothiazole carboxamide) Enhanced π-π interactions; antimicrobial
7-Phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamide Thiadiazolo[3,2-a]pyrimidine 7-phenyl; 6-carboxamide Improved thermal stability; solvent-dependent synthesis
2.3 Physicochemical and Crystallographic Properties
  • Solubility :
    • The 4-iodobenzamide group increases molecular weight (~428 g/mol) and reduces aqueous solubility compared to acetyl or ester derivatives (e.g., ) .
  • Crystal Packing :
    • X-ray studies of 6-acetyl-arylhydrazone analogs () reveal zigzag hydrogen-bonded chains, whereas the bulky iodine in the target compound may disrupt such patterns, favoring hydrophobic interactions .
2.4 Electronic Effects
  • Compared to 4-methylbenzothiazole derivatives (), the iodine atom in the target compound creates a stronger electron-withdrawing effect, altering charge distribution and redox behavior .

Q & A

Q. How can researchers optimize the synthesis protocol for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-iodobenzamide?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) improve reaction efficiency. Ethanol or methanol is recommended for final crystallization .
  • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation between the thiazolo-pyrimidine core and iodobenzamide moiety .
  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of core to iodobenzamide derivative) and monitor via TLC .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D conformation of the thiazolo-pyrimidine core and iodine substitution pattern. SHELX software is recommended for data refinement .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify methyl groups (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 7.2–8.1 ppm for iodobenzamide) .
  • Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ ≈ 468.2) with ESI-MS .

Q. What initial biological screening strategies are recommended for assessing its bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, HER2) at 10 µM concentrations using fluorescence-based kits. Compare IC₅₀ values with structurally similar thiazolo-pyrimidines .
  • Cell viability assays : Screen in cancer cell lines (e.g., MCF7, A549) via MTT assays. Include positive controls (e.g., doxorubicin) and analyze dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions between the compound and target proteins (e.g., COX-II). Prioritize residues with binding energy ≤ −7.0 kcal/mol .
  • Comparative studies : Test the compound alongside analogs (e.g., 4-chloro or 4-ethoxy derivatives) under identical conditions to isolate substituent effects .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Substituent variation : Synthesize derivatives with modified iodobenzamide groups (e.g., 4-bromo, 4-nitro) and assess bioactivity (Table 1).
  • Bioassays : Measure IC₅₀ against cancer cells and correlate with electronic (Hammett σ) or steric parameters (Taft ES) .

Q. Table 1: SAR of Iodobenzamide Derivatives

Substituent (R)IC₅₀ (µM, MCF7)Log P
4-Iodo0.453.2
4-Ethoxy1.82.9
4-Chloro0.783.0

Q. What advanced crystallography methods address partial or low-resolution data?

Methodological Answer:

  • Twinned data refinement : Use SHELXL with HKLF5 format for twin-law identification. Apply restraints to bond lengths/angles in disordered regions .
  • Computational modeling : Supplement experimental data with DFT-optimized geometries (B3LYP/6-31G*) to resolve ambiguous electron density .

Q. How to investigate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to purified enzymes (e.g., thymidylate synthase) .
  • Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips and monitor real-time interaction kinetics .

Q. How to control regioselectivity during functionalization of the thiazolo-pyrimidine core?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) at N3 to favor iodobenzamide coupling at C6 .
  • Solvent effects : Use DMF to stabilize transition states in electrophilic substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-iodobenzamide

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